5-(Chloromethyl)thieno[3,2-b]pyridine
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Overview
Description
5-(Chloromethyl)thieno[3,2-b]pyridine is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a chloromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)thieno[3,2-b]pyridine typically involves the chloromethylation of thieno[3,2-b]pyridine derivatives. One common method involves the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thieno[3,2-b]pyridine core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thieno[3,2-b]pyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothieno[3,2-b]pyridines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)thieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of target proteins, leading to inhibition of their activity. The thieno[3,2-b]pyridine core can interact with hydrophobic pockets in the target protein, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Similar core structure but different substitution pattern.
Thieno[3,2-b]pyridine-2-carboxamide: Contains a carboxamide group instead of a chloromethyl group.
Thieno[3,2-b]pyridine-5-carboxylic acid: Contains a carboxylic acid group at the 5-position.
Uniqueness
5-(Chloromethyl)thieno[3,2-b]pyridine is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and materials .
Properties
Molecular Formula |
C8H6ClNS |
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Molecular Weight |
183.66 g/mol |
IUPAC Name |
5-(chloromethyl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClNS/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5H2 |
InChI Key |
NGDBDKHTLSXWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1CCl |
Origin of Product |
United States |
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